N-Nitroso-Naphazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

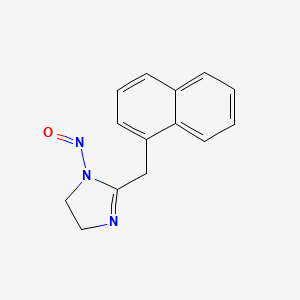

Molecular Formula |

C14H13N3O |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

2-(naphthalen-1-ylmethyl)-1-nitroso-4,5-dihydroimidazole |

InChI |

InChI=1S/C14H13N3O/c18-16-17-9-8-15-14(17)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10H2 |

InChI Key |

PZFCSTHVWNEQDF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=N1)CC2=CC=CC3=CC=CC=C32)N=O |

Origin of Product |

United States |

Foundational & Exploratory

N-Nitroso-Naphazoline Formation in Drug Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of N-nitrosamine impurities in pharmaceutical products has become a critical concern for regulatory bodies and manufacturers worldwide due to their potential carcinogenic properties. N-Nitroso-Naphazoline, a nitrosamine impurity derived from the active pharmaceutical ingredient (API) Naphazoline, is a subject of increasing scrutiny. This technical guide provides a comprehensive overview of the formation mechanism of this compound in drug products, with a particular focus on ophthalmic solutions. It details the underlying chemistry, influencing factors, and potential sources of precursors. Furthermore, this guide outlines experimental protocols for the detection and quantification of this impurity and presents a framework for risk assessment and mitigation.

Introduction

N-nitrosamines are a class of chemical compounds characterized by a nitroso group (-N=O) bonded to an amine. Many are classified as probable or possible human carcinogens[1]. Their presence in medications, even at trace levels, is a significant safety concern[2]. This compound is a nitrosamine drug substance-related impurity (NDSRI) that can form in pharmaceutical products containing Naphazoline, a common vasoconstrictor used in over-the-counter ophthalmic and nasal decongestant preparations[3][4][5]. Understanding the mechanism of its formation is paramount for developing effective control strategies to ensure patient safety.

The Chemistry of this compound Formation

The formation of this compound occurs through the nitrosation of the secondary amine group within the imidazoline ring of the Naphazoline molecule[3]. This reaction requires a nitrosating agent, which is typically derived from nitrite salts (e.g., sodium nitrite) under acidic conditions[6].

The generally accepted mechanism for the formation of N-nitrosamines involves the following key steps:

-

Formation of the Nitrosating Agent: In an acidic environment, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂).

-

Equilibrium to Dinitrogen Trioxide: Two molecules of nitrous acid can equilibrate to form dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent.

-

Nitrosation of the Amine: The secondary amine of Naphazoline acts as a nucleophile and attacks the electrophilic nitrosonium ion (NO⁺) carrier, such as N₂O₃, leading to the formation of the N-nitrosamine.

The overall reaction can be summarized as:

Naphazoline (Secondary Amine) + Nitrosating Agent → this compound

Diagram of this compound Formation Pathway

References

- 1. Determination of naphazoline HCl, pheniramine maleate and their official impurities in eye drops and biological fluid rabbit aqueous humor by a validated LC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bohrium.com [bohrium.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. N-Nitroso Naphazoline | CAS No- 2703749-87-3 | NA [chemicea.com]

- 5. surface.syr.edu [surface.syr.edu]

- 6. This compound | Benchchem [benchchem.com]

N-Nitroso-Naphazoline: A Technical Guide on Genotoxicity and Mutagenicity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the last update, publicly available scientific literature lacks specific studies on the genotoxicity and mutagenicity of N-Nitroso-Naphazoline. Therefore, this guide provides a comprehensive overview based on the well-established knowledge of N-nitroso compounds as a class, with specific examples from structurally related compounds where applicable. The methodologies and potential signaling pathways described are those commonly employed and observed for N-nitrosamines and should be considered as a predictive framework for the assessment of this compound.

Introduction to N-Nitroso Compounds and this compound

N-nitroso compounds (NOCs) are a class of chemicals characterized by a nitroso group (-N=O) bonded to a nitrogen atom.[1][2] Many compounds in this class are recognized as potent mutagenic and carcinogenic agents.[1][2] The concern over NOCs escalated in 2018 with the detection of nitrosamine impurities in widely used pharmaceutical drugs.[1] this compound is a nitrosamine impurity that can form from the reaction of naphazoline, a common decongestant, with nitrosating agents such as nitrite ions under specific conditions.[1][3] Given the established risks associated with N-nitroso compounds, understanding the potential genotoxicity and mutagenicity of this compound is of critical importance for drug safety and regulatory compliance.

Metabolic Activation: The Gateway to Genotoxicity

Most N-nitrosamines are not directly genotoxic but require metabolic activation to exert their harmful effects. This activation is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver.[4]

The general pathway involves the α-hydroxylation of the nitrosamine, leading to the formation of an unstable intermediate. This intermediate then spontaneously decomposes to form highly reactive electrophilic species, such as diazonium ions, which can then interact with cellular macromolecules, including DNA.[4] For instance, N-nitrosodimethylamine (NDMA) is metabolized by CYP2E1 and CYP2A6 to a methyldiazonium ion, which is a potent methylating agent of DNA.[4] In the case of N-nitroso-propranolol (NNP), CYP2C19 has been identified as a key enzyme in its bioactivation to a genotoxicant.[5][6]

Assessment of Mutagenicity: The Ames Test

The bacterial reverse mutation assay, commonly known as the Ames test, is a primary screening tool for identifying mutagenic compounds.[7][8] For N-nitrosamines, standard Ames test protocols may lack sensitivity, necessitating the use of enhanced conditions.[7][8]

Experimental Protocol: Enhanced Ames Test for N-Nitrosamines

This protocol is based on recommendations for testing N-nitrosamine impurities and may be adapted for this compound.[7][9]

Objective: To evaluate the mutagenic potential of a test compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli.

Materials:

-

Test Strains: S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA (pKM101).[7]

-

Metabolic Activation System: Post-mitochondrial fraction (S9) from the livers of rats and hamsters pre-treated with CYP inducers (e.g., a combination of phenobarbital and β-naphthoflavone).[7] S9 concentrations of 10% and 30% are typically used.[9][10]

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., water or methanol).[11]

-

Positive Controls: Known mutagens for each strain, with and without S9 activation.

-

Negative/Vehicle Control: The solvent used to dissolve the test compound.

Procedure (Pre-incubation Method):

-

A mixture of the test strain, the test compound at various concentrations, and either S9 mix or a buffer (for tests without metabolic activation) is prepared.

-

This mixture is pre-incubated at 37°C for a recommended time of 30 minutes.[7][11]

-

After pre-incubation, molten top agar is added to the mixture.

-

The entire mixture is poured onto minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (his+ for S. typhimurium, trp+ for E. coli) is counted.

Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and if the increase is at least twofold greater than the background (vehicle control) count for at least one strain.

Assessment of Genotoxicity: Mammalian Cell Assays

While the Ames test detects mutations, other assays are necessary to assess a broader range of genotoxic effects, such as chromosomal damage and DNA strand breaks, in mammalian cells.

In Vitro Micronucleus Assay

The micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Experimental Protocol: In Vitro Micronucleus Assay in Human TK6 Cells

This protocol is based on studies of other N-nitrosamine drug substance-related impurities (NDSRIs).[12][13]

Objective: To determine the ability of this compound to induce micronuclei in cultured human lymphoblastoid TK6 cells.

Materials:

-

Cell Line: Human TK6 cells.

-

Metabolic Activation System: Hamster liver S9 is often more effective than rat liver S9 for activating nitrosamines.[5][6]

-

Test Compound: this compound.

-

Positive Controls: A clastogen (e.g., mitomycin C) and an aneugen (e.g., colchicine).

-

Cytochalasin B: (Optional, for cytokinesis-block method) to identify cells that have completed one cell division.

Procedure:

-

TK6 cells are cultured in appropriate media.

-

Cells are exposed to various concentrations of this compound with and without S9 metabolic activation for a short duration (e.g., 3-6 hours).

-

The treatment medium is then removed, and the cells are washed and cultured in fresh medium for a period that allows for cell division (e.g., 1.5-2 cell cycles).

-

Cells are harvested and stained with a DNA-specific dye (e.g., acridine orange or propidium iodide).

-

The frequency of micronucleated cells is determined by microscopy or flow cytometry.

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control indicates a positive result.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[14][15][16]

Experimental Protocol: Alkaline Comet Assay

Objective: To quantify DNA strand breaks induced by this compound.

Materials:

-

Cell Line: Metabolically competent cells like HepaRG or primary hepatocytes are often used.[5][17]

-

Test Compound: this compound.

-

Positive Control: A known DNA-damaging agent (e.g., hydrogen peroxide).

-

Lysis Solution: High salt and detergent solution to lyse the cells and unfold the DNA.

-

Alkaline Electrophoresis Buffer: To unwind the DNA and allow damaged DNA to migrate.

-

DNA Stain: A fluorescent dye such as SYBR Green or ethidium bromide.

Procedure:

-

Cells are exposed to this compound for a defined period.

-

Harvested cells are embedded in a thin layer of low-melting-point agarose on a microscope slide.

-

The slides are immersed in a lysis solution to remove cellular proteins and membranes, leaving the DNA as a nucleoid.

-

The slides are then placed in an alkaline buffer to unwind the DNA.

-

Electrophoresis is performed at an alkaline pH. DNA fragments (resulting from strand breaks) migrate away from the nucleus, forming a "comet tail." Intact DNA remains in the "comet head."

-

The slides are neutralized, stained with a fluorescent dye, and visualized using a fluorescence microscope.

Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head. A dose-dependent increase in tail moment or tail intensity indicates genotoxicity.

DNA Damage and Repair Pathways

The reactive metabolites of N-nitrosamines primarily cause DNA damage through alkylation, forming various DNA adducts.[4] The most common sites of alkylation are the N7 and O6 positions of guanine and the N3 position of adenine.

The formation of these adducts can lead to mispairing during DNA replication, resulting in point mutations (e.g., G:C to A:T transitions). If left unrepaired, these lesions can also lead to DNA strand breaks and chromosomal aberrations.

Cells possess several DNA repair pathways to counteract this damage:

-

Base Excision Repair (BER): This pathway is primarily responsible for repairing small, non-helix-distorting base lesions.

-

Direct Reversal of Damage: O6-methylguanine-DNA methyltransferase (MGMT) can directly remove the alkyl group from the O6 position of guanine, a highly mutagenic lesion.

-

Nucleotide Excision Repair (NER): This pathway repairs bulky, helix-distorting adducts.

Summary of Potential Genotoxic and Mutagenic Profile

While direct experimental data for this compound is not available, based on its chemical structure as an N-nitroso compound, the following can be inferred:

| Endpoint | Predicted Outcome for this compound | Rationale |

| Mutagenicity (Ames Test) | Likely Positive | Most N-nitrosamines are mutagenic, especially with enhanced testing conditions including hamster liver S9 for metabolic activation.[5][6][9][10] |

| Clastogenicity/Aneugenicity (Micronucleus Assay) | Likely Positive | Reactive metabolites can cause DNA strand breaks leading to chromosomal damage. Other NDSRIs have tested positive in this assay.[12][13][18] |

| DNA Strand Breaks (Comet Assay) | Likely Positive | The formation of unstable DNA adducts and subsequent repair processes can lead to transient or persistent DNA strand breaks.[5][14][15] |

Conclusion and Future Directions

This compound, as a member of the N-nitrosamine class, is predicted to be a mutagenic and genotoxic compound following metabolic activation. The experimental protocols and signaling pathways described in this guide provide a framework for its toxicological evaluation.

There is a critical need for direct experimental studies on this compound to confirm these predictions and to provide quantitative data for risk assessment. Such studies should employ enhanced Ames test protocols and a battery of in vitro mammalian cell assays, including the micronucleus and comet assays, to fully characterize its genotoxic profile. This data is essential for regulatory bodies and pharmaceutical manufacturers to ensure the safety of drug products containing Naphazoline.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. N-Nitroso Naphazoline | CAS No- 2703749-87-3 | NA [chemicea.com]

- 4. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways [mdpi.com]

- 5. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ema.europa.eu [ema.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]

- 11. AMES Test Study Designs for Nitrosamine Mutagenicity Testing -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]

- 12. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Repair kinetics of specific types of nitroso-induced DNA damage using the comet assay in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A comparative study of using comet assay and γH2AX foci formation in the detection of N-methyl-N′-nitro-N-nitrosoguanidine-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Geonotoxicity study of illegal drug MDMA and its nitroso derivative N-MDMA by micronucleus and chromosomal aberration tests using Chinese hamsger lung fibroblast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: GC-MS Analysis of Volatile N-Nitroso-Naphazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-Naphazoline is a potential nitrosamine impurity of Naphazoline, an active pharmaceutical ingredient (API) widely used as a nasal decongestant and in ophthalmic solutions.[1][2][3] Due to the classification of many N-nitrosamines as probable human carcinogens, regulatory agencies require stringent control of these impurities in pharmaceutical products.[4][5] This application note provides a detailed protocol for the analysis of volatile this compound in pharmaceutical samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is intended to be a starting point for method development and validation in a regulated laboratory environment.

This compound is formed from the reaction of a secondary amine in the Naphazoline molecule with a nitrosating agent.[6][7] Its molecular weight is 239.27 g/mol .[6][8]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of this compound from liquid or solid dosage forms.

Reagents and Materials:

-

Dichloromethane (DCM), HPLC grade

-

Sodium hydroxide solution, 1 M

-

Anhydrous sodium sulfate

-

Sample vials, 15 mL, amber glass

-

Centrifuge tubes, 15 mL, glass

-

Vortex mixer

-

Centrifuge

-

Syringe filters, 0.45 µm PTFE

Procedure:

-

Sample Weighing: Accurately weigh a representative portion of the homogenized sample (e.g., crushed tablets, liquid formulation) equivalent to 100 mg of the Naphazoline API into a 15 mL glass centrifuge tube.

-

Alkalinization: Add 5 mL of 1 M sodium hydroxide solution to the centrifuge tube. Vortex for 1 minute to dissolve or suspend the sample.

-

Extraction: Add 5 mL of dichloromethane to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

-

Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.

-

Collection of Organic Layer: Carefully transfer the lower organic layer (dichloromethane) to a clean 15 mL glass vial using a Pasteur pipette.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

-

Filtration: Filter the dried extract through a 0.45 µm PTFE syringe filter into a clean autosampler vial.

-

Analysis: The sample is now ready for GC-MS analysis.

GC-MS/MS Method

Instrumentation:

-

Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS)

-

Autosampler

GC Conditions:

| Parameter | Value |

| Column | DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Oven Program | Initial: 50 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |

MS/MS Conditions:

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon |

Predicted MRM Transitions for this compound:

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| 239.1 (Quantifier) | 209.1 ([M-NO]+) | 15 | 100 |

| 239.1 (Qualifier) | 141.1 (Naphthylmethyl fragment) | 20 | 100 |

Note: These MRM transitions are predicted based on the structure of this compound and common fragmentation patterns of N-nitrosamines. Optimization of collision energies is essential during method development.

Data Presentation

The following table summarizes representative quantitative data for the analysis of volatile nitrosamines using GC-MS/MS. These values can be used as a benchmark during method validation for this compound.

| Parameter | Representative Value |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |

| Linearity (r²) | > 0.995 |

| Linear Range | 0.5 - 100 ng/mL |

| Recovery | 80 - 120% |

| Precision (%RSD) | < 15% |

Mandatory Visualizations

Discussion

The presented GC-MS/MS method provides a robust and sensitive approach for the determination of this compound in pharmaceutical samples. The sample preparation procedure is straightforward and effective for isolating the analyte from various matrices. The use of MRM mode in the mass spectrometer ensures high selectivity and minimizes interferences from the sample matrix, which is crucial for achieving low detection limits.

Naphazoline acts as an alpha-adrenergic agonist, primarily on alpha-1 and alpha-2 receptors.[3][9] The binding of Naphazoline to alpha-1 adrenergic receptors, which are Gq protein-coupled receptors, initiates a signaling cascade.[9] This leads to the activation of Phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates Protein Kinase C.[9] This cascade ultimately results in smooth muscle contraction, leading to vasoconstriction, which is the therapeutic effect of Naphazoline in reducing nasal congestion and ocular redness.[2][10]

It is imperative that any analytical method for nitrosamine impurities be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness. The use of an appropriate internal standard, such as a deuterated analog of this compound, is highly recommended to improve the accuracy and precision of the method.

Conclusion

This application note outlines a comprehensive GC-MS/MS method for the analysis of this compound. The provided protocols for sample preparation and instrumental analysis, along with the representative quantitative data and visualizations of the experimental workflow and signaling pathway, serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control of pharmaceutical products. Adherence to rigorous method validation is essential to ensure the safety and efficacy of medicines.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Naphazoline Hydrochloride? [synapse.patsnap.com]

- 3. Naphazoline - Wikipedia [en.wikipedia.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]

- 6. This compound | Benchchem [benchchem.com]

- 7. N-Nitroso Naphazoline | CAS No- 2703749-87-3 | NA [chemicea.com]

- 8. This compound | C14H13N3O | CID 165908890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 10. Articles [globalrx.com]

Application Notes and Protocols for N-Nitroso-Naphazoline Screening in Raw Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent regulatory scrutiny has focused on the presence of nitrosamine impurities in pharmaceutical products due to their classification as probable or possible human carcinogens.[1][2][3] N-Nitroso-Naphazoline is a potential impurity that can form from the secondary amine structure of the active pharmaceutical ingredient (API) Naphazoline.[4][5] This document provides a comprehensive protocol for the screening and quantification of this compound in raw materials, intended to support quality control and regulatory compliance.

The analytical methodology is based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique suitable for trace-level analysis of such impurities. The protocol outlines sample preparation, chromatographic and mass spectrometric conditions, and method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Toxicological Significance of Nitrosamines

Nitrosamines are a class of compounds that can induce genotoxic and mutagenic effects.[1] Their carcinogenic potential is attributed to their metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver. This process involves the hydroxylation of the α-carbon atom, leading to the formation of unstable intermediates that can generate DNA-reactive diazonium species.[6] These species can then alkylate DNA bases, forming DNA adducts that, if not repaired, can lead to mutations and potentially initiate carcinogenesis.[6][7]

Caption: Metabolic activation pathway of N-Nitrosamines leading to potential carcinogenesis.

Analytical Methodology: LC-MS/MS

The recommended analytical approach for the determination of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers the required sensitivity and selectivity to detect and quantify trace levels of this impurity in the Naphazoline raw material matrix.

Proposed LC-MS/MS Method Parameters

The following parameters are proposed as a starting point for method development and validation. Optimization may be required based on the specific instrumentation used.

Table 1: Proposed LC-MS/MS Parameters for this compound Analysis

| Parameter | Recommended Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase, e.g., 100 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | Start with 95% A, ramp to 5% A over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Gas Flow | 800 L/hr |

| Desolvation Temperature | 350 °C |

| Collision Gas | Argon |

| MRM Transitions (Proposed) | |

| Precursor Ion (m/z) | 240.1 (M+H)+ |

| Product Ion 1 (Quantifier) | To be determined experimentally (e.g., loss of -NO) |

| Product Ion 2 (Qualifier) | To be determined experimentally (e.g., fragment of the naphthylmethyl group) |

Note on MRM Transitions: The exact mass of this compound is 239.27 g/mol . The precursor ion in positive ESI mode will be the protonated molecule [M+H]+ at m/z 240.1. The product ions for Multiple Reaction Monitoring (MRM) should be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan. Common fragmentation pathways for nitrosamines include the loss of the nitroso group (-NO, 30 Da).[8][9]

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Naphazoline raw material

-

LC-MS grade Methanol

-

LC-MS grade Water

-

LC-MS grade Formic Acid

-

0.22 µm syringe filters

Standard Solution Preparation

-

Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to cover the expected concentration range of the impurity. A typical calibration curve might range from 0.1 ng/mL to 100 ng/mL.

Sample Preparation

-

Accurately weigh approximately 100 mg of the Naphazoline raw material into a 10 mL volumetric flask.

-

Add approximately 8 mL of methanol and sonicate for 10 minutes to dissolve the sample.

-

Allow the solution to return to room temperature and dilute to the mark with methanol. Mix well.

-

Filter a portion of the solution through a 0.22 µm syringe filter into an LC-MS vial for analysis.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, including the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and a Naphazoline sample known to be free of the impurity.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N), with a common approach being an S/N of 3 for LOD and 10 for LOQ.

-

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standard solutions over a defined range. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study, spiking a known amount of the this compound standard into the Naphazoline raw material at different concentration levels.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (%RSD) for a series of measurements.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 2: Typical Acceptance Criteria for Method Validation

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte |

| LOD | S/N ≥ 3 |

| LOQ | S/N ≥ 10 |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (%RSD) | ≤ 15% |

Experimental Workflow

The overall workflow for the screening of this compound in raw materials is depicted below.

References

- 1. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Connections Between Nitrites in Food and Cancer [nutritionfacts.org]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. This compound | Benchchem [benchchem.com]

- 5. N-Nitroso Naphazoline | CAS No- 2703749-87-3 | NA [chemicea.com]

- 6. hesiglobal.org [hesiglobal.org]

- 7. researchgate.net [researchgate.net]

- 8. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: High-Resolution Mass Spectrometry for the Analysis of N-Nitroso-Naphazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-Naphazoline is a nitrosamine impurity that can potentially form in pharmaceutical products containing Naphazoline, an active pharmaceutical ingredient (API) commonly used in nasal decongestants. Due to the classification of many nitrosamines as probable human carcinogens, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent limits for their presence in drug products.[1][2] High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful analytical technique for the detection and quantification of these impurities at trace levels.[1][2][3] The high resolving power and mass accuracy of HRMS instruments, such as Orbitrap or Q-TOF systems, provide the selectivity needed to differentiate nitrosamine impurities from complex sample matrices and avoid false positives.[2][3]

This application note provides a detailed protocol for the analysis of this compound in drug substances and products using LC-HRMS. It includes methodologies for sample preparation, chromatographic separation, and mass spectrometric detection, along with expected quantitative performance metrics based on the analysis of similar nitrosamine compounds.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from a drug substance or drug product. It is recommended to verify and validate the method for each specific matrix.[4]

For Drug Substance:

-

Accurately weigh approximately 100 mg of the Naphazoline drug substance into a 15 mL glass centrifuge tube.[4]

-

Add 5.0 mL of methanol.[4]

-

Vortex the solution until the drug substance is completely dissolved.[4]

-

Filter the solution through a 0.22 µm PVDF syringe filter into an HPLC vial for LC-HRMS analysis.[4]

For Drug Product (e.g., Nasal Solution):

-

Transfer a volume of the nasal solution equivalent to a target concentration of the API (e.g., 1 mg/mL) into a 15 mL glass centrifuge tube.

-

Add an appropriate volume of methanol to dilute the sample and precipitate excipients. A 1:1 dilution is a good starting point.

-

Vortex the mixture for 1 minute.

-

Shake the sample for 40 minutes using a mechanical wrist-action shaker.[4][5]

-

Centrifuge the sample at 4500 rpm for 15 minutes to pelletize precipitated excipients.[4][5]

-

Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for LC-HRMS analysis.[4][5]

Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column with dimensions such as 150 mm x 4.6 mm and a particle size of 3 µm is suitable.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient:

-

0-3 min: 3% B

-

3-15 min: 3-15% B

-

15-15.1 min: 15-100% B

-

15.1-17 min: 100% B

-

17-17.1 min: 100-3% B

-

17.1-22 min: 3% B

-

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 40°C.

High-Resolution Mass Spectrometry (HRMS)

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full MS / dd-MS2 (data-dependent MS2) or Targeted SIM (t-SIM).

-

Resolution: ≥ 45,000.[2]

-

AGC Target: 1e6.

-

Maximum IT: 100 ms.

-

Spray Voltage: 3.5 kV.

-

Sheath Gas: 40 (arbitrary units).

-

Auxiliary Gas: 10 (arbitrary units).

-

Capillary Temperature: 320°C.

Data Presentation

The following table summarizes the expected quantitative performance for the analysis of this compound, based on typical values for other nitrosamine impurities. These values should be established and verified during method validation.

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.03 - 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.1 - 0.3 ng/mL |

| Linearity (r²) | > 0.99 |

| Accuracy (Recovery) | 80 - 120% |

| Precision (%RSD) | < 15% |

Table 1: Expected Quantitative Performance for this compound Analysis.

Mandatory Visualization

Experimental Workflow

Caption: Workflow for the analysis of this compound.

Predicted Fragmentation Pathway of this compound

Based on established fragmentation patterns of N-nitroso compounds, the primary fragmentation of protonated this compound ([M+H]⁺) is expected to involve the neutral loss of the nitroso group (•NO), which corresponds to a loss of 30 Da.[6][7][8]

Caption: Predicted fragmentation of this compound.

Discussion

The presented LC-HRMS method provides a robust and sensitive approach for the detection and quantification of this compound in pharmaceutical samples. The high resolution of the mass spectrometer is crucial for separating the analyte signal from potential interferences, ensuring accurate quantification.[2] Method validation according to ICH Q2(R1) guidelines is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[9] This includes establishing specificity, linearity, range, accuracy, precision, and the limits of detection and quantification. Given the potential for nitrosamine formation during product shelf life, this method can also be applied to stability studies to monitor for the emergence of this compound over time.

References

- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. lcms.cz [lcms.cz]

- 4. fda.gov [fda.gov]

- 5. fda.gov [fda.gov]

- 6. Mass Spectrometry Based Fragmentation Patterns of Nitrosamine Compounds. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in N-Nitroso-Naphazoline Analysis

Welcome to the technical support center for the analysis of N-Nitroso-Naphazoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) regarding the analytical challenges posed by matrix effects in the quantification of this specific nitrosamine impurity.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting substances from the sample matrix. In the context of this compound analysis, particularly in complex formulations like ophthalmic solutions, components of the drug product matrix (e.g., buffers, polymers, and the active pharmaceutical ingredient itself) can suppress or enhance the ionization of this compound in the mass spectrometer's ion source.[1][2][3] This interference can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity of the analytical method.[1][4] Given the low, ng/day acceptable intake limits for nitrosamine impurities set by regulatory agencies like the FDA and EMA, accurate quantification is critical to ensure patient safety.[5][6]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike comparison. This involves comparing the signal response of an analyte in a neat solution (a clean solvent) to the response of the analyte spiked into a blank matrix sample that has undergone the entire sample preparation procedure.

Experimental Protocol: Assessment of Matrix Effect

-

Prepare a standard solution of this compound in a clean solvent (e.g., methanol) at a known concentration (e.g., 10 ng/mL). This is your Neat Solution (A) .

-

Prepare a blank matrix sample by following your sample preparation procedure with a placebo formulation (containing all excipients but no Naphazoline).

-

Spike the blank matrix extract with the this compound standard to the same final concentration as the Neat Solution. This is your Post-Extraction Spike Sample (B) .

-

Analyze both solutions by LC-MS/MS and compare the peak areas.

-

Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = (Peak Area of B / Peak Area of A) * 100

A value significantly different from 100% (e.g., <80% or >120%) indicates the presence of ion suppression or enhancement, respectively.

Q3: What are the primary strategies to overcome matrix effects in this compound analysis?

A3: The three main strategies for mitigating matrix effects are:

-

Effective Sample Preparation: To remove interfering components from the sample matrix before analysis. Techniques like Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed.

-

Chromatographic Separation: To separate this compound from matrix components chromatographically, so they do not co-elute and interfere with ionization.

-

Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS of this compound will behave almost identically to the analyte during sample preparation, chromatography, and ionization. Any matrix effects will affect both the analyte and the SIL-IS similarly, allowing for accurate correction during data processing.

The following diagram illustrates the decision-making process for addressing matrix effects.

Troubleshooting Guide

| Observed Problem | Potential Cause | Recommended Solution |

| Low recovery of this compound | Inefficient extraction during sample preparation. | Optimize SPE/LLE: - Evaluate different sorbents for SPE (e.g., C18, HILIC).[7]- Adjust the pH of the sample and extraction solvents.- Increase the volume of the extraction solvent.- For LLE, try different organic solvents. |

| Poor peak shape (tailing or fronting) | Co-elution with matrix components or secondary interactions with the column. | Modify Chromatographic Conditions: - Adjust the mobile phase pH.[8]- Change the organic modifier (e.g., acetonitrile to methanol).- Use a different column chemistry (e.g., PFP instead of C18).[7]- Optimize the gradient profile to better separate the analyte from interferences. |

| High variability in results between injections | Inconsistent matrix effects or sample preparation. | Improve Method Robustness: - Implement the use of a stable isotope-labeled internal standard.- Ensure complete dissolution of the sample and thorough mixing at each step.- Automate sample preparation if possible to reduce human error. |

| Signal suppression in the mass spectrometer | Co-eluting matrix components competing for ionization. | Enhance Sample Cleanup and Separation: - Implement a more rigorous SPE cleanup method.- Adjust the chromatographic gradient to separate the analyte from the suppression zone.[3][9]- Dilute the sample, if sensitivity allows, to reduce the concentration of interfering matrix components.[2] |

Quantitative Data Summary: Comparison of Sample Preparation Techniques

The following table summarizes hypothetical recovery and matrix effect data for the analysis of this compound in an ophthalmic solution using different sample preparation methods. This illustrates the potential improvements gained by optimizing the sample cleanup process.

| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |

| Dilute-and-Shoot | 95 - 105 | 45 (Suppression) | < 15 |

| Liquid-Liquid Extraction (LLE) | 70 - 85 | 75 (Suppression) | < 10 |

| Solid Phase Extraction (SPE) - C18 | 85 - 95 | 90 | < 5 |

| Solid Phase Extraction (SPE) - HILIC | 90 - 105 | 98 | < 5 |

Note: This data is illustrative. Actual results will vary depending on the specific matrix and analytical conditions.

Detailed Experimental Protocol: SPE Cleanup and LC-MS/MS Analysis

This protocol is an example adapted from methodologies for nitrosamine analysis in complex matrices and should be validated for your specific application.[7][10]

1. Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Pre-treatment: Dilute 1 mL of the ophthalmic solution with 4 mL of 0.1% formic acid in water.

-

SPE Cartridge Conditioning: Condition a HILIC SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of 0.1% formic acid in water.

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

-

Washing: Wash the cartridge with 3 mL of 5% methanol in 0.1% formic acid in water to remove polar interferences.

-

Elution: Elute the this compound with 2 mL of 50:50 methanol:acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.

References

- 1. sketchviz.com [sketchviz.com]

- 2. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. Nitrosamines in Ophthalmic solutions using LC-Tandem MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

- 5. researchgate.net [researchgate.net]

- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. devtoolsdaily.com [devtoolsdaily.com]

- 9. graphviz.readthedocs.io [graphviz.readthedocs.io]

- 10. ovid.com [ovid.com]

improving sensitivity for low-level N-Nitroso-Naphazoline detection

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of N-Nitroso-Naphazoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting low levels of this compound?

A1: The most prevalent and sensitive techniques for quantifying trace amounts of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1][2] These methods offer the high selectivity and sensitivity required to meet stringent regulatory limits for nitrosamine impurities.[2] High-Resolution Mass Spectrometry (HRMS) is also employed to eliminate false-positive results, particularly when matrix interferences are a concern.

Q2: What are the typical challenges encountered when analyzing this compound at low concentrations?

A2: Researchers often face several challenges, including:

-

Matrix Effects: Co-eluting compounds from the sample matrix (e.g., excipients in pharmaceutical formulations) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[3]

-

Low Sensitivity: Achieving the required low limits of detection (LOD) and quantification (LOQ) can be difficult due to the trace levels of the analyte.[4]

-

Contamination: Nitrosamines are ubiquitous, and contamination can occur from various sources in the laboratory, including solvents, glassware, and plasticware, leading to false-positive results.

-

Analyte Stability: N-Nitroso compounds can be light-sensitive and thermally labile, requiring careful sample handling and storage to prevent degradation.

Q3: Where can I obtain a reference standard for this compound?

A3: Certified reference standards for this compound are crucial for method development, validation, and accurate quantification.[5] These can be purchased from various chemical and pharmaceutical reference standard suppliers. It is essential to use a well-characterized reference material that meets pharmacopeial standards where applicable.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

LC-MS/MS Analysis

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample solvent mismatch with the mobile phase. | 1. Optimize the mobile phase pH to ensure the analyte is in a single ionic form. 2. Use a guard column and/or wash the analytical column. If the problem persists, replace the column. 3. Ensure the sample solvent is as close in composition to the initial mobile phase as possible. |

| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal ionization source parameters (e.g., temperature, gas flows). 2. Matrix suppression. 3. Inefficient sample extraction and cleanup. | 1. Optimize source parameters (e.g., spray voltage, gas temperatures, and flow rates) using a this compound standard. 2. Improve sample cleanup to remove interfering matrix components. Consider solid-phase extraction (SPE). Dilute the sample if possible. 3. Evaluate and optimize the extraction solvent and technique (e.g., liquid-liquid extraction, SPE) to improve recovery. |

| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Co-eluting matrix components. 3. Improperly optimized MS/MS transitions. | 1. Use high-purity solvents and flush the LC system thoroughly. 2. Improve chromatographic separation by modifying the gradient or trying a different column chemistry. 3. Re-optimize the precursor and product ion selection and collision energy for this compound. |

| Inconsistent Results (Poor Reproducibility) | 1. Variable sample preparation recovery. 2. Instability of the analyte in the prepared sample. 3. Fluctuations in instrument performance. | 1. Use an internal standard (preferably isotopically labeled) to correct for recovery variations. 2. Protect samples from light and heat. Analyze samples as soon as possible after preparation. 3. Perform system suitability tests before each analytical run to ensure consistent instrument performance. |

GC-MS/MS Analysis

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Analyte Degradation in the Inlet | 1. High inlet temperature. 2. Active sites in the inlet liner or column. | 1. Optimize the inlet temperature to ensure volatilization without degradation. 2. Use a deactivated inlet liner and perform regular maintenance. Consider using a pre-column. |

| Poor Peak Area Repeatability | 1. Inconsistent injection volume. 2. Sample discrimination in the inlet. | 1. Check the autosampler syringe for air bubbles and ensure proper functioning. 2. Optimize injection speed and inlet parameters. |

| Interfering Peaks | 1. Matrix components co-eluting with the analyte. 2. Contamination from the GC system or sample preparation. | 1. Improve sample cleanup. Optimize the GC temperature program for better separation. 2. Bake out the column and inlet. Run solvent blanks to identify sources of contamination. |

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of nitrosamine impurities using various methods. Note that specific values for this compound are not widely published and will depend on the specific matrix and instrumentation. The data presented for other nitrosamines can serve as a general guideline.

| Analytical Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |

| LC-MS/MS | N-Nitroso-Propranolol | 0.005 ng/mL | 0.01 ng/mL | Methanol Standard | [4] |

| LC-ESI-HRMS | Varenicline NDSRI | 0.2 ppm | 1.0 ppm | Drug Substance/Product | [6] |

| GC-MS/MS | Various Nitrosamines | < 3 ppb | - | Standard Solution | [1] |

| LC-MS/MS | N-Nitroso Propranolol | - | 25 pg/mL | API and Tablets | [7] |

| LC-MS/MS | N-Nitroso Desmethyl Olopatadine | 0.08 ppm | 0.27 ppm | Ophthalmic Solution |

Experimental Protocols

LC-MS/MS Method for this compound in Ophthalmic Solution (Conceptual)

This protocol is a conceptualized procedure based on common practices for nitrosamine analysis and should be fully validated by the user.

1.1. Sample Preparation

-

Accurately transfer 1.0 mL of the ophthalmic solution into a 15 mL polypropylene centrifuge tube.

-

Add 5.0 mL of dichloromethane.

-

Vortex for 2 minutes to extract the this compound into the organic layer.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

-

Evaporate the dichloromethane to dryness under a gentle stream of nitrogen at ambient temperature.

-

Reconstitute the residue in 1.0 mL of the initial mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

1.2. LC-MS/MS Parameters

-

LC System: UHPLC system

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: Linear ramp to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 5% B and equilibrate

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions: To be determined by infusing a standard of this compound. The precursor ion will be [M+H]+.

GC-MS/MS Method for this compound in Drug Substance (Conceptual)

This protocol is a conceptualized procedure and requires full validation.

2.1. Sample Preparation

-

Accurately weigh 50 mg of the Naphazoline drug substance into a vial.

-

Add 1.0 mL of a suitable solvent (e.g., methanol or dichloromethane).

-

Vortex until the substance is fully dissolved.

-

Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

2.2. GC-MS/MS Parameters

-

GC System: Gas chromatograph with a split/splitless inlet

-

Column: Mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)

-

Inlet Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Program:

-

Initial temperature: 60 °C, hold for 1 min

-

Ramp: 15 °C/min to 280 °C, hold for 5 min

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

MRM Transitions: To be determined by injecting a standard of this compound.

Visualizations

Caption: LC-MS/MS Experimental Workflow for this compound Analysis.

Caption: Logical Flow for Troubleshooting Poor Analytical Results.

References

- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pmda.go.jp [pmda.go.jp]

- 3. Tips and Tricks for Analysis of Nitrosamine Impurities in Pharmaceuticals | Separation Science [sepscience.com]

- 4. waters.com [waters.com]

- 5. veeprho.com [veeprho.com]

- 6. fda.gov [fda.gov]

- 7. agilent.com [agilent.com]

Technical Support Center: Mitigation of N-Nitroso-Naphazoline Formation in Manufacturing

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to mitigate the formation of N-Nitroso-Naphazoline during the manufacturing of pharmaceutical products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the manufacturing process, leading to the formation of this compound.

Problem 1: Detection of this compound in the final drug product.

-

Question: We have detected this compound in our final product. What are the potential root causes and how can we investigate them?

-

Answer: The formation of this compound is a chemical reaction between Naphazoline, which contains a secondary amine, and a nitrosating agent, such as nitrite.[1][2][3] The primary root causes to investigate are:

-

Presence of Nitrite Impurities: Nitrites can be present in raw materials, including the active pharmaceutical ingredient (API), excipients, and water.[4][5]

-

Manufacturing Process Conditions: Certain conditions, particularly acidic pH, can significantly accelerate the nitrosation reaction.[1][6]

-

Degradation: Degradation of the drug substance or excipients could potentially generate secondary amines or nitrosating agents.

A systematic investigation should be conducted, starting with a comprehensive risk assessment of your entire manufacturing process.[6][7][8]

-

Problem 2: Unacceptable levels of this compound despite process controls.

-

Question: We have implemented pH control, but are still observing unacceptable levels of this compound. What other mitigation strategies can we employ?

-

Answer: If pH control alone is insufficient, consider the following strategies:

-

Raw Material Control: Implement stringent testing of all incoming raw materials, especially excipients, for nitrite content.[4][5] Work with suppliers to source materials with the lowest possible nitrite levels.

-

Use of Inhibitors: Incorporate antioxidants, such as ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E), into your formulation. These compounds act as nitrite scavengers, preventing the nitrosation of Naphazoline.[9][10][11][12][13]

-

Process Optimization: Minimize reaction time and temperature at steps where the risk of nitrosation is high.[14] For solid dosage forms, consider manufacturing processes like direct compression over wet granulation to reduce exposure to water and heat, which can facilitate the reaction.[15]

-

Purification: Evaluate the final purification steps of the API and drug product to ensure they are effective at removing any formed this compound.

-

Frequently Asked Questions (FAQs)

Formation and Chemistry

-

What is this compound and how is it formed? this compound is a nitrosamine impurity that can form during the manufacturing or storage of pharmaceutical products containing Naphazoline.[2][16] It is formed through a chemical reaction called nitrosation, where the secondary amine group within the imidazoline ring of the Naphazoline molecule reacts with a nitrosating agent, most commonly derived from nitrite salts under acidic conditions.[1][6]

-

What are the key precursors for this compound formation? The two primary precursors are:

-

At what pH is the formation of this compound most favorable? The rate of N-nitrosamine formation is highly pH-dependent. Generally, the optimal pH for the nitrosation of secondary amines is in the acidic range, typically between pH 2 and 4.[1] Under these conditions, there is an optimal concentration of the active nitrosating agent and the un-protonated, reactive form of the amine.[1]

Mitigation Strategies

-

How can I control nitrite levels in my raw materials? Implement a robust supplier qualification program that includes testing for nitrite impurities in all incoming raw materials, including excipients and water.[4][5] Work with your suppliers to establish specifications for nitrite content and request certificates of analysis for each batch.

-

What are the most effective inhibitors for preventing this compound formation? Ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E) are well-established and effective inhibitors of nitrosamine formation.[9][10][11] They act as antioxidants and nitrite scavengers, reacting with nitrosating agents at a faster rate than the secondary amine of Naphazoline, thereby preventing its nitrosation.[12][13]

-

What is the recommended concentration of ascorbic acid to use as an inhibitor? Studies have shown that even low concentrations of ascorbic acid can be effective. For example, in a model formulation, 1% ascorbic acid significantly reduced nitrosamine formation by about 75%.[10] The optimal concentration will depend on the specific formulation and the level of nitrite contamination, and should be determined through formulation development studies.

-

Can the choice of manufacturing process affect the formation of this compound? Yes. For solid dosage forms, processes that involve water and heat, such as wet granulation, can create conditions that are more favorable for nitrosation reactions.[15] Whenever feasible, consider alternative processes like direct compression to minimize the risk.[15]

Analytical Testing

-

What is the recommended analytical method for detecting and quantifying this compound? Liquid chromatography-mass spectrometry (LC-MS) is the most widely used and recommended technique due to its high sensitivity and specificity, which are necessary for detecting trace levels of nitrosamine impurities.[17][18][19] High-resolution mass spectrometry (HRMS) can also be employed for accurate mass measurement and confident identification.[20]

-

Are there specific sample preparation procedures for analyzing this compound? Sample preparation typically involves extracting the this compound from the drug product matrix. This may include dissolving the sample in a suitable solvent, followed by filtration. For solid dosage forms, crushing the tablets and then extracting with a solvent like methanol is a common approach.[20]

Data Presentation

Table 1: Effect of pH on the Relative Rate of N-Nitrosamine Formation

| pH Range | Relative Rate of Formation | Predominant Species & Rationale |

| < 2 | Decreasing | The secondary amine in Naphazoline is protonated (R₂NH₂⁺), making it less reactive towards nitrosating agents.[1] |

| 2 - 4 | High (Optimal around 3.4) | There is an optimal concentration of the active nitrosating agent (e.g., H₂NO₂⁺) and the un-protonated, reactive form of the Naphazoline amine.[1] |

| > 4 | Decreasing | The concentration of the active nitrosating agent (nitrous acid) decreases as it converts to the less reactive nitrite ion (NO₂⁻).[1] |

Table 2: Efficacy of Ascorbic Acid in Mitigating Nitrosamine Formation (Model Study)

| Ascorbic Acid Concentration | Nitrite Reduction (after 7 days) | Nitrosamine Reduction (in spiked samples) |

| 1% | Up to 87% | Approximately 75% |

| Data based on a model formulation and may vary depending on the specific product matrix and conditions.[10] |

Experimental Protocols

Protocol 1: Risk Assessment of this compound Formation

-

Identify Potential Sources of Amines:

-

Confirm the presence of the secondary amine in the Naphazoline API.

-

Evaluate the potential for other secondary or tertiary amines to be present as impurities or degradation products in the API and excipients.

-

-

Identify Potential Sources of Nitrosating Agents:

-

Review the manufacturing processes for both the API and the drug product for the intentional use of any nitrosating agents.

-

Assess the risk of nitrite impurities in all raw materials, including water and excipients. Common excipients to scrutinize include microcrystalline cellulose and lactose.[15][21][22]

-

-

Evaluate Process and Formulation Risk Factors:

-

Analyze the pH of the formulation and at various stages of the manufacturing process.

-

Assess the impact of temperature and the presence of water, particularly in processes like wet granulation and drying.[14]

-

Consider the potential for the formation of this compound during storage over the product's shelf life.

-

-

Prioritize and Mitigate Risks:

-

Based on the risk assessment, prioritize the most likely sources of this compound formation.

-

Implement mitigation strategies as outlined in the troubleshooting guide and FAQs.

-

Protocol 2: Quantification of this compound using LC-MS/MS

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by diluting the stock solution.

-

For the drug product, accurately weigh and dissolve the sample in the same solvent to achieve a target concentration. For solid dosage forms, this will involve crushing the tablets prior to extraction.[20]

-

Filter all solutions before injection.

-

-

LC-MS/MS Method Parameters (Illustrative Example):

-

LC System: UPLC or HPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Methanol or Acetonitrile

-

Gradient: A suitable gradient to separate this compound from the Naphazoline API and other matrix components.

-

Flow Rate: 0.2 - 0.4 mL/min

-

Column Temperature: 30 - 40 °C

-

Injection Volume: 1 - 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound. These would need to be determined experimentally using the reference standard.

-

-

Data Analysis:

-

Construct a calibration curve from the peak areas of the calibration standards.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Visualizations

Caption: Formation pathway of this compound.

Caption: Workflow for mitigating this compound formation.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Formation of N-nitroso compounds: Chemistry, kinetics, and in vivo occurrence [ouci.dntb.gov.ua]

- 3. N-Nitroso Naphazoline | CAS No- 2703749-87-3 | NA [chemicea.com]

- 4. ipec-europe.org [ipec-europe.org]

- 5. Managing Nitrite Impurities: A Supplier-Manufacturer Approach to Mitigate Nitrosamine Risk [sigmaaldrich.com]

- 6. fda.gov [fda.gov]

- 7. orbi.uliege.be [orbi.uliege.be]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. dsm.com [dsm.com]

- 11. How ascorbic acid helps mitigate nitrosamine risk in drug products | dsm-firmenich Health, Nutrition & Care [dsm-firmenich.com]

- 12. Inhibition of nitrosamine formation by ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The inhibition of bacterially mediated N-nitrosation by vitamin C: relevance to the inhibition of endogenous N-nitrosation in the achlorhydric stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pmda.go.jp [pmda.go.jp]

- 15. Modeling the Impact of Excipients Selection on Nitrosamine Formation towards Risk Mitigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 17. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. fda.gov [fda.gov]

- 21. Modeling the Impact of Excipients Selection on Nitrosamine Formation towards Risk Mitigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

reducing analytical variability in N-Nitroso-Naphazoline quantification

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing analytical variability during the quantification of N-Nitroso-Naphazoline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound, providing potential causes and recommended solutions.

| Issue | Potential Cause | Recommended Solution |

| High Variability in Peak Area/Response | Inconsistent sample preparation. | Ensure consistent and precise execution of all sample preparation steps, including weighing, dilution, and extraction. Use calibrated pipettes and balances. |

| Instability of this compound in the sample or standard solutions. | Prepare fresh standard and sample solutions daily and protect them from light and heat. Store stock solutions at recommended low temperatures. | |

| Fluctuations in LC-MS/MS system performance. | Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications. Check for stable spray in the MS source and consistent chromatography. | |

| Poor Peak Shape (Tailing, Fronting, or Splitting) | Incompatible mobile phase pH with the analyte. | Optimize the mobile phase pH to ensure the analyte is in a single ionic form. |

| Column degradation or contamination. | Use a guard column to protect the analytical column. If peak shape deteriorates, wash the column according to the manufacturer's instructions or replace it. | |

| Co-elution with matrix components. | Optimize the chromatographic gradient to improve the separation of this compound from interfering matrix components. | |

| Low Signal Intensity or Sensitivity | Suboptimal MS source parameters. | Tune the mass spectrometer for this compound to optimize parameters such as capillary voltage, gas flow, and temperature. |

| Matrix suppression effects. | Employ matrix-matched calibration standards or use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.[1][2] | |

| Inefficient extraction from the sample matrix. | Evaluate and optimize the sample extraction procedure to ensure efficient recovery of the analyte. | |

| Inaccurate Quantification (High or Low Recovery) | Inaccurate standard concentrations. | Use a certified reference standard for this compound to prepare accurate calibration standards.[3] |

| Degradation of the analyte during sample processing. | Minimize sample processing time and keep samples cool. Investigate the potential for in-situ formation of this compound during the analytical procedure. | |

| Non-linearity of the calibration curve. | Ensure the calibration curve is prepared over the appropriate concentration range and that the regression model accurately fits the data. | |

| Carryover in Blank Injections | Adsorption of the analyte onto surfaces in the LC system. | Use a strong needle wash solution and increase the wash volume and time. If carryover persists, investigate potential sources of contamination in the autosampler and injection port. |

| Contamination of the mobile phase or LC system. | Prepare fresh mobile phases and flush the LC system thoroughly. |

Frequently Asked Questions (FAQs)

1. What is this compound and why is its quantification important?

This compound is a nitrosamine impurity that can form in drug products containing Naphazoline, a common decongestant.[3][4] Nitrosamines are classified as probable human carcinogens, and their presence in pharmaceuticals is strictly regulated by health authorities like the FDA.[5] Therefore, sensitive and accurate quantification of this compound is crucial to ensure the safety and quality of Naphazoline-containing products.

2. What is the most common analytical technique for this compound quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the quantification of nitrosamine impurities, including this compound, at the trace levels required by regulatory agencies.[6][7] This technique offers high sensitivity, selectivity, and accuracy.

3. How can I minimize the in-situ formation of this compound during analysis?

In-situ formation of nitrosamines can occur during sample preparation and analysis if a nitrosating agent is present. To minimize this risk:

-

Use high-purity solvents and reagents.

-

Control the pH of the sample and mobile phase to be outside the optimal range for nitrosation (typically acidic conditions).

-

Minimize sample heating and exposure to light.

-

In some cases, the addition of a nitrosamine formation inhibitor, such as ascorbic acid, to the sample diluent may be considered, but its compatibility with the analytical method must be verified.

4. What are the key parameters to consider for LC-MS/MS method development for this compound?

-

Column Chemistry: A C18 reversed-phase column is commonly used for the separation of nitrosamines.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile) containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency is typical.

-

Ionization Mode: Positive ion electrospray ionization (ESI+) is generally suitable for the analysis of this compound.

-

MS/MS Transitions: At least two multiple reaction monitoring (MRM) transitions should be monitored for confident identification and quantification.

5. How should I prepare my samples for this compound analysis?

The sample preparation method will depend on the matrix (e.g., drug substance, drug product). A general approach involves:

-

Dissolving the sample in a suitable solvent.

-

Extraction of this compound from the matrix, which may involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Filtration of the final extract before injection into the LC-MS/MS system.

6. What are the typical acceptance criteria for a validated this compound quantification method?

Method validation should be performed according to ICH Q2(R1) guidelines. Typical acceptance criteria include:

-

Linearity: Correlation coefficient (r²) > 0.99.

-

Accuracy: Recovery within 80-120% of the true value.

-

Precision: Relative standard deviation (RSD) ≤ 15%.

-

Limit of Quantification (LOQ): Sufficiently low to quantify this compound at or below the regulatory acceptable intake (AI) limit.

Experimental Protocols

Representative LC-MS/MS Method for this compound Quantification

This protocol is a general guideline and should be optimized and validated for your specific application.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| LC System | UPLC/UHPLC system |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | 10% B to 90% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | ESI+ |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier) |

Note: Specific MRM transitions for this compound (C₁₄H₁₃N₃O, MW: 239.27 g/mol ) need to be determined by infusing a standard solution into the mass spectrometer.[8]

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Troubleshooting decision tree for high analytical variability.

References

- 1. Analytical bias between species caused by matrix effects in quantitative analysis of a small-molecule pharmaceutical candidate in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. veeprho.com [veeprho.com]

- 4. N-Nitroso Naphazoline | CAS No- 2703749-87-3 | NA [chemicea.com]

- 5. fda.gov [fda.gov]

- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound | C14H13N3O | CID 165908890 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Robust N-Nitroso-Naphazoline Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of N-Nitroso-Naphazoline, a potential genotoxic impurity in Naphazoline drug products. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during analytical method development and routine testing.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound?